3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
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Overview
Description
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)benzoyl chloride from 4-(trifluoromethyl)benzoic acid using thionyl chloride.
Piperazine Derivative Formation: The benzoyl chloride is then reacted with piperazine to form 4-[4-(trifluoromethyl)benzoyl]piperazine.
Coupling with Pyridazine: The final step involves coupling the piperazine derivative with 3-methyl-6-chloropyridazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the benzoyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar trifluoromethyl group and pyridazine core but differs in the positioning and nature of the substituents.
4-(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, it features the trifluoromethyl group attached to a benzoyl moiety.
Uniqueness
3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c1-12-2-7-15(22-21-12)23-8-10-24(11-9-23)16(25)13-3-5-14(6-4-13)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKNQGQEIHXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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